molecular formula C17H13F2N3O2 B11271714 N-(3,4-difluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3,4-difluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11271714
M. Wt: 329.30 g/mol
InChI Key: METULNHHFANMEZ-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the phenyl ring often enhances the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Propanamide Side Chain: The propanamide side chain can be introduced via amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Fluorination of the Phenyl Ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of fluorine atoms may enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DICHLOROPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE: Similar structure but with chlorine atoms instead of fluorine.

    N-(3,4-DIMETHOXYPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in N-(3,4-DIFLUOROPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE may confer unique properties such as increased metabolic stability, enhanced biological activity, and improved pharmacokinetic profiles compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H13F2N3O2

Molecular Weight

329.30 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H13F2N3O2/c18-13-6-5-11(9-14(13)19)21-16(23)7-8-22-10-20-15-4-2-1-3-12(15)17(22)24/h1-6,9-10H,7-8H2,(H,21,23)

InChI Key

METULNHHFANMEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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